molecular formula C9H14ClNO B2986784 2-(1-Aminopropyl)phenol hydrochloride CAS No. 1311314-31-4

2-(1-Aminopropyl)phenol hydrochloride

Cat. No.: B2986784
CAS No.: 1311314-31-4
M. Wt: 187.67
InChI Key: VHVGYSJIMHAWAD-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .

Scientific Research Applications

2-(1-Aminopropyl)phenol hydrochloride is used in a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)phenol hydrochloride typically involves the reaction of 2-(1-Aminopropyl)phenol with hydrochloric acid. One method involves the use of meta-methoxy bromobenzene, propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid as raw materials. The product is obtained through a four-step reaction process .

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic routes but on a larger scale. The process is designed to be environmentally friendly and cost-effective, with a comprehensive yield of 63% or more .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

    Reduction: Various reducing agents.

    Substitution: Electrophiles in the presence of catalysts.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)phenol hydrochloride involves its interaction with molecular targets and pathways. For example, hydroxyamphetamine, a related compound, acts as an indirect sympathomimetic agent by causing the release of norepinephrine from adrenergic nerve terminals . This mechanism may be similar for this compound, although specific details may vary.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminopropyl)phenol hydrochloride is unique due to its specific molecular structure and the presence of both an amino group and a phenol group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(1-aminopropyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGYSJIMHAWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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